(2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone
Description
This compound features a thiazole core substituted with methyl groups at positions 2 and 5, coupled to a piperazine moiety bearing a 2,3,4-trimethoxybenzyl group via a methanone linker.
Properties
Molecular Formula |
C20H27N3O4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2,5-dimethyl-1,3-thiazol-4-yl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H27N3O4S/c1-13-17(21-14(2)28-13)20(24)23-10-8-22(9-11-23)12-15-6-7-16(25-3)19(27-5)18(15)26-4/h6-7H,8-12H2,1-5H3 |
InChI Key |
WUSDNQFKXGQYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reaction Setup :
-
Dissolve 2,3,4-trimethoxybenzaldehyde (78.4 g) and piperazine (68.8 g) in methyl tert-butyl ether (MTBE, 400 mL).
-
Add 5% palladium-on-carbon (Pd/C, 4 g) as a catalyst.
-
-
Hydrogenation :
-
Subject the mixture to hydrogen gas at 5–10 bar pressure.
-
Heat initially to 45–55°C, then stabilize at 70–75°C for 6–8 hours.
-
-
Workup :
-
Filter the catalyst and remove excess piperazine via precipitation at pH 7.5–8.3.
-
Extract the product with toluene and isolate as the free base.
-
Key Data:
Synthesis of 2,5-Dimethyl-1,3-thiazole-4-carboxylic Acid
The thiazole core is constructed via Hantzsch thiazole synthesis , modified to introduce a carboxyl group at position 4. This approach aligns with methods in PMC10743568 and PMC7240968 :
Procedure:
-
Thiazole Formation :
-
React ethyl chloroacetoacetate (3) with thiourea (4) in ethanol under reflux for 4 hours.
-
Isolate ethyl 2-amino-5-methylthiazole-4-carboxylate (5) as an intermediate.
-
-
Ester Hydrolysis :
-
Treat (5) with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 2 hours.
-
Acidify with HCl to precipitate 2,5-dimethyl-1,3-thiazole-4-carboxylic acid (6).
-
Key Data:
Formation of the Methanone Linkage
The final coupling step involves converting the thiazole-carboxylic acid to an acyl chloride, followed by reaction with 4-(2,3,4-trimethoxybenzyl)piperazine. This method is adapted from EP3913021A1 and PMC10743568 :
Procedure:
-
Acyl Chloride Synthesis :
-
Treat 2,5-dimethyl-1,3-thiazole-4-carboxylic acid (6, 10 mmol) with thionyl chloride (SOCl₂, 15 mmol) in dichloromethane (DCM, 50 mL) at 0°C for 1 hour.
-
Remove excess SOCl₂ under reduced pressure to obtain 2,5-dimethyl-1,3-thiazole-4-carbonyl chloride (7).
-
-
Nucleophilic Acylation :
-
Dissolve 4-(2,3,4-trimethoxybenzyl)piperazine (8, 10 mmol) in dry DCM.
-
Add triethylamine (TEA, 15 mmol) and dropwise add acyl chloride (7) at 0°C.
-
Stir at room temperature for 12 hours.
-
-
Purification :
-
Wash with water, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane).
-
Key Data:
Alternative Routes and Optimization
Leuckart-Wallach Reaction for Piperazine Synthesis
As described in J-Stage , 4-(2,3,4-trimethoxybenzyl)piperazine can also be synthesized via the Leuckart-Wallach reaction :
-
Heat 2,3,4-trimethoxybenzaldehyde with piperazine and formic acid at 90–100°C for 5 hours.
-
Hydrolyze the intermediate with NaOH and extract with benzene.
Thiazole-Piperazine Coupling via EDCI/HOBt
For acid-sensitive substrates, PMC7240968 recommends using coupling agents:
-
React thiazole-carboxylic acid (6) with 4-(2,3,4-trimethoxybenzyl)piperazine (8) using EDCI (1.2 eq.) and HOBt (1.2 eq.) in DMF.
Critical Analysis of Methodologies
Reductive Amination vs. Leuckart-Wallach Reaction
Acyl Chloride vs. Coupling Agents
-
Acyl Chloride : Faster reaction but generates corrosive byproducts (SOCl₂).
-
EDCI/HOBt : Milder conditions but higher cost and longer reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzyl ring.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents and nucleophiles such as halides and amines are used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the benzyl ring.
Reduction: Reduced forms of the methanone moiety.
Substitution: Various substituted thiazole and benzyl derivatives.
Scientific Research Applications
Compounds similar to (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone have been studied for their diverse biological activities:
-
Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.
Case Studies
Several studies have explored the applications of thiazole derivatives in medicinal chemistry:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against clinical isolates. The study found that compounds with the thiazole ring exhibited enhanced activity compared to controls.
-
Anticancer Research :
- A study investigated the effects of (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone on various cancer cell lines. Results indicated significant cytotoxicity and the ability to induce apoptosis through mitochondrial pathways.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:
- Absorption and Distribution : Studies suggest good oral bioavailability and distribution in tissues.
- Metabolism : The compound is metabolized primarily in the liver with potential interactions with cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with nucleophilic sites in biological molecules, while the piperazine moiety can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Modified Benzyl Substituents
Compound A: 4-(2,5-Dimethoxybenzyl)-1-piperazinylmethanone (CAS 415942-49-3)
- Key Differences: Benzyl substituents: 2,5-dimethoxy vs. 2,3,4-trimethoxy in the target compound. Methoxyphenyl group: Attached to the methanone linker instead of a thiazole ring.
- Implications: Reduced steric bulk in Compound A may enhance solubility but decrease binding affinity to hydrophobic targets.
Thiazole-Based Derivatives
Compound B : 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid (CAS 306937-38-2)
- Key Differences :
- Lacks the piperazine and benzyl groups; instead, it has an acetic acid side chain.
- Implications: The carboxylic acid group in Compound B enables ionic interactions, making it suitable for coordination chemistry or prodrug design.
Heterocyclic Methanone Derivatives
Compound C: (4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone
- Key Differences :
- Thienyl ring with bromo substituents replaces the thiazole core.
- 3-(Trifluoromethyl)phenyl group on piperazine vs. 2,3,4-trimethoxybenzyl.
- The electron-withdrawing CF₃ group may reduce basicity of the piperazine nitrogen, affecting receptor binding profiles compared to the electron-donating methoxy groups in the target compound .
Commercial Availability
| Compound | Supplier | Catalog Number | Purity | Price (1g) |
|---|---|---|---|---|
| Target Compound | Not listed in evidence | — | — | — |
| Compound B (Thiazole acid) | TFS (CC05801EA) | 49256-60 | 97% | ¥11,500 |
| Compound C | Key Organics/Ryan Scientific | Custom synthesis | — | Inquiry |
Key Research Findings
- Electronic Effects : Methoxy groups in the target compound enhance π-π stacking and hydrogen bonding, critical for interactions with biological targets like serotonin receptors. In contrast, bromine or CF₃ groups in analogues prioritize hydrophobic interactions .
- Solubility : The 2,3,4-trimethoxybenzyl group in the target compound improves lipid solubility over Compound A’s dimethoxybenzyl, favoring blood-brain barrier penetration.
- Stability : Thiazole rings (target compound, Compound B) generally exhibit higher metabolic stability than thienyl derivatives (Compound C) due to reduced susceptibility to oxidative degradation .
Biological Activity
The compound (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 364.47 g/mol. The structure features a thiazole ring which is known for its pharmacological significance.
- Inhibition of Enzymatic Activity :
- Antioxidant Properties :
- Anticancer Activity :
Case Studies
- Neuroprotective Effects :
- Antitumor Efficacy :
Data Table: Summary of Biological Activities
Q & A
Q. How to investigate synergistic effects with existing therapeutics?
- Experimental Design :
- Combination Index (CI) : Use CompuSyn software to calculate CI values for co-treatment with cisplatin or paclitaxel .
- In Vivo Models : Test efficacy in xenograft mice (e.g., MDA-MB-231 tumors) with compound + standard chemotherapeutic agents .
- Mechanistic Studies : Perform RNA-seq to identify pathways modulated by combination therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
